3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole
Overview
Description
3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a benzylsulfanyl group and a chlorine atom in the structure of this compound contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors in the body
Mode of Action
It’s known that many drugs work by interacting with their targets, causing changes in their function or activity
Biochemical Pathways
Drugs often affect multiple pathways in the body, leading to a variety of downstream effects
Pharmacokinetics
These properties greatly influence a drug’s bioavailability and effectiveness
Result of Action
Similar compounds have shown promising antiproliferative activity against certain cancer cell lines
Action Environment
Factors such as temperature, ph, and the presence of other substances can greatly influence a drug’s action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole typically involves the reaction of 5-chloro-1,2,4-thiadiazole with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the benzylsulfanyl group. The reaction is typically conducted under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiadiazole ring.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent in preclinical studies.
Industry: The compound can be used in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
5-Chloro-1,2,4-thiadiazole: Lacks the benzylsulfanyl group, resulting in different chemical properties and biological activities.
3-(Methylsulfanyl)-5-chloro-1,2,4-thiadiazole: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group, leading to variations in reactivity and biological activity.
3-(Benzylsulfanyl)-1,2,4-thiadiazole:
Uniqueness: The presence of both the benzylsulfanyl group and the chlorine atom in 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole imparts unique chemical properties, making it a versatile compound for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
3-benzylsulfanyl-5-chloro-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S2/c10-8-11-9(12-14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNDGDDXSYHJIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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